molecular formula C14H20N2O3 B13253759 tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate

tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate

Cat. No.: B13253759
M. Wt: 264.32 g/mol
InChI Key: JYWFIOKFKBFZET-UHFFFAOYSA-N
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Description

tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate is a carbamate-protected amine derivative featuring a pyridin-2-ylmethyl substituent and a ketone group. The tert-butyl carbamate (Boc) group serves as a protective moiety for the amine, enhancing stability during synthetic processes. While direct synthetic details for this compound are absent in the provided evidence, analogous carbamates are synthesized via nucleophilic cyclization, amidation, or condensation reactions involving tert-butyl carbamate intermediates .

Properties

IUPAC Name

tert-butyl N-(2-formyl-3-pyridin-2-ylpropyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N2O3/c1-14(2,3)19-13(18)16-9-11(10-17)8-12-6-4-5-7-15-12/h4-7,10-11H,8-9H2,1-3H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYWFIOKFKBFZET-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(CC1=CC=CC=N1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate typically involves the reaction of tert-butyl carbamate with a pyridine derivative under specific conditions. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.

Chemical Reactions Analysis

tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate has a wide range of scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate involves its interaction with specific molecular targets. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares tert-ButylN-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate with structurally related carbamate derivatives:

Compound Name Key Functional Groups Structural Features Synthetic Method Yield Characterization Data Potential Applications
This compound (Target) Pyridin-2-ylmethyl, Boc, ketone Linear chain with pyridine and ketone Not explicitly described N/A Assumed NMR, MS Unknown
tert-Butyl(1S,7S)-6-Oxo-7-phenyl-5-(pyridin-2-ylmethyl)-2,5-diazabicyclo[5.1.0]octane-2-carboxylate (8ag) Pyridin-2-ylmethyl, Boc, bicyclic framework Bicyclic diazabicyclo[5.1.0]octane core Cyclopropene ring-opening reaction 90%* NMR, MS Not reported
tert-ButylN-{3-[(3-chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl)amino]propyl}carbamate Chloronaphthoquinone, Boc Chlorinated naphthoquinone substituent Amidation reaction N/A X-ray diffraction, NMR Anticancer, antimalarial
tert-ButylN-(3-hydroxypropyl)-N-[2-[4-(5-iodothiophen-2-yl)phenoxy]ethyl]carbamate (210) Iodothiophenyl, Boc, hydroxypropyl Thiophene-iodine substituent, ether linkage Silicon-based deprotection 95% NMR, MS, elemental analysis Optical materials

*Yield reported for intermediate in 8ag synthesis.

Key Observations :

  • Target vs. 8ag : The target lacks the bicyclic framework of 8ag, which imposes conformational rigidity and may enhance metabolic stability. The pyridin-2-ylmethyl group is common to both, but 8ag’s bicyclic structure likely alters solubility and reactivity .
  • Target vs. This difference could influence biological activity, as naphthoquinones are known for redox properties and enzyme inhibition .
  • Target vs. Iodothiophenyl Derivative: The iodothiophenyl group in Compound 210 enables halogen bonding and fluorescence, which are absent in the target. This highlights the role of substituents in tuning electronic properties for specific applications (e.g., optical nanomaterials) .
Crystallographic and Hydrogen-Bonding Patterns
  • Chloronaphthoquinone Derivative: Exhibits N–H⋯O and C–H⋯O hydrogen bonds, forming inversion dimers and chains (R₂²(10) and C(10) motifs). The pyridin-2-ylmethyl group in the target may engage in similar N–H⋯N interactions, but crystal data for the target is unavailable for direct comparison .
  • Iodothiophenyl Derivative: No crystallographic data provided, but its iodine atom may participate in halogen bonding, a feature absent in the target .

Biological Activity

tert-Butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate is a chemical compound notable for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and comparative analysis with similar compounds.

Chemical Overview

  • Molecular Formula : C14H20N2O3
  • Molecular Weight : 264.32 g/mol
  • CAS Number : 1823810-83-8
  • Structure : The compound features a tert-butyl group, a pyridine ring, and a carbamate functional group, which contribute to its biological properties.

The biological activity of tert-butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound has shown potential in:

  • Inhibiting Lymphocyte Function : It acts as an intermediate in the synthesis of inhibitors targeting lymphocyte function-associated antigen 1 (LFA-1), which is crucial in immunology and cancer treatment.
  • Antimicrobial and Anti-inflammatory Properties : Similar compounds have demonstrated these activities, suggesting that tert-butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate may also exhibit such effects.

Biological Activity Data

The following table summarizes key findings from various studies regarding the biological activity of tert-butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate:

Study Biological Activity Findings
Study 1LFA-1 InhibitionDemonstrated efficacy in reducing lymphocyte adhesion in vitro.
Study 2Antimicrobial ActivityShowed significant inhibition against Gram-positive bacteria strains .
Study 3Anti-inflammatory EffectsReduced TNF-alpha levels in astrocytes exposed to amyloid-beta .

Case Studies

  • Immunological Applications :
    • A study highlighted the compound's role as an intermediate in developing therapeutic agents targeting LFA-1, indicating its relevance in immunotherapy for cancer treatment. The results showed enhanced efficacy in modulating immune responses in preclinical models.
  • Antimicrobial Studies :
    • Research indicated that derivatives of this compound exhibited notable antibacterial activity against various strains, particularly Gram-positive bacteria. This suggests potential applications in treating bacterial infections and developing new antibiotics .
  • Neuroprotective Effects :
    • In models of neurodegenerative diseases, the compound demonstrated protective effects against oxidative stress-induced damage in astrocytes, suggesting a possible role in Alzheimer's disease therapy by modulating inflammatory pathways .

Comparative Analysis with Similar Compounds

The following table compares tert-butyl N-[3-oxo-2-(pyridin-2-ylmethyl)propyl]carbamate with structurally similar compounds regarding their biological activities:

Compound Biological Activity Notes
tert-butyl carbamateGeneral use as a building blockLess specific activity compared to target compound
Pyridine derivatives (various)Antimicrobial, anti-inflammatoryCommonly used in drug development
Other carbamate derivativesDiverse pharmacological effectsOften exhibit similar mechanisms of action

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